{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE
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Overview
Description
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a fluorophenyl group and a morpholinylpropylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the morpholinylpropylamine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity, and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted furans, amines, and halogenated derivatives, which can be further utilized in various applications.
Scientific Research Applications
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the morpholinylpropylamine moiety facilitates its transport across cellular membranes. This compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar chemical transformations.
Uniqueness
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE stands out due to its unique combination of a furan ring and a morpholinylpropylamine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C18H23FN2O2 |
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Molecular Weight |
318.4g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H23FN2O2/c19-17-5-2-1-4-16(17)18-7-6-15(23-18)14-20-8-3-9-21-10-12-22-13-11-21/h1-2,4-7,20H,3,8-14H2 |
InChI Key |
KTFLYQNIMVZBEU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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